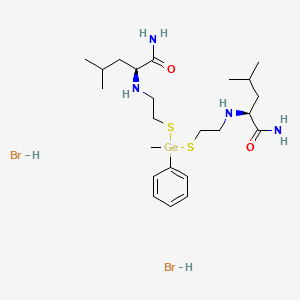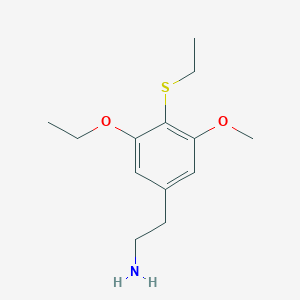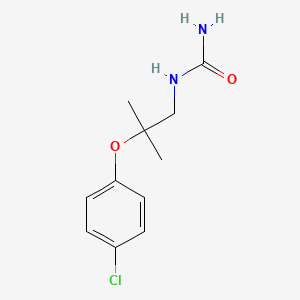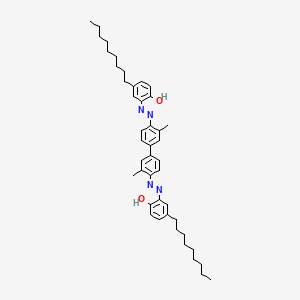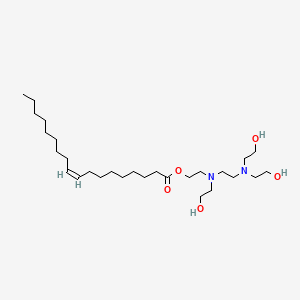
Tetra(2-hydroxyethyl)ethylenediamine oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetra(2-hydroxyethyl)ethylenediamine oleate is a chemical compound with the molecular formula C28H56N2O5. It is known for its unique structure, which includes multiple hydroxyl groups and an oleate ester. This compound is used in various industrial and scientific applications due to its ability to form stable complexes with metal ions and its surfactant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetra(2-hydroxyethyl)ethylenediamine oleate typically involves the reaction of ethylenediamine with ethylene oxide to form Tetra(2-hydroxyethyl)ethylenediamine, which is then esterified with oleic acid. The reaction conditions include:
Temperature: 50-120°C
Pressure: -0.1 MPa to 0.6 MPa
Reaction Time: 3-8 hours
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes hydrolyzing, separating, distilling under reduced pressure, and extracting to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tetra(2-hydroxyethyl)ethylenediamine oleate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Ethers and esters.
Applications De Recherche Scientifique
Tetra(2-hydroxyethyl)ethylenediamine oleate is used in various scientific research applications, including:
Chemistry: As a chelating agent to form stable complexes with metal ions, useful in catalysis and metal extraction.
Biology: In studies involving cell membrane interactions due to its surfactant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine
- Triethanolamine
Comparison
Tetra(2-hydroxyethyl)ethylenediamine oleate is unique due to its oleate ester group, which imparts surfactant properties, making it useful in applications where surface activity is required. In contrast, N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine and Triethanolamine lack this ester group and are primarily used as chelating agents and in metal extraction .
Propriétés
| 85005-69-2 | |
Formule moléculaire |
C28H56N2O5 |
Poids moléculaire |
500.8 g/mol |
Nom IUPAC |
2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C28H56N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(34)35-27-23-30(22-26-33)19-18-29(20-24-31)21-25-32/h9-10,31-33H,2-8,11-27H2,1H3/b10-9- |
Clé InChI |
XJSIQJZKJMJHDU-KTKRTIGZSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCN(CCN(CCO)CCO)CCO |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCN(CCO)CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


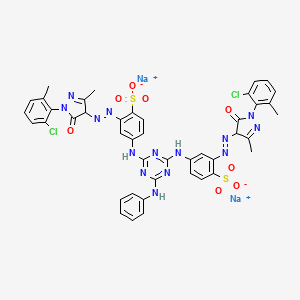




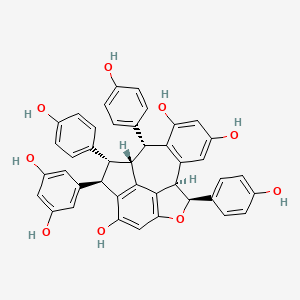
![N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide](/img/structure/B12778145.png)
